2-(Trimethylsilyl)acetaldehyde
CAS No.:
Cat. No.: VC20529950
Molecular Formula: C5H12OSi
Molecular Weight: 116.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12OSi |
|---|---|
| Molecular Weight | 116.23 g/mol |
| IUPAC Name | 2-trimethylsilylacetaldehyde |
| Standard InChI | InChI=1S/C5H12OSi/c1-7(2,3)5-4-6/h4H,5H2,1-3H3 |
| Standard InChI Key | XBRDFQMJKPZQSS-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CC=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(trimethylsilyl)acetaldehyde is C₅H₁₀OSi, with a molecular weight of 130.26 g/mol. The structure consists of an acetaldehyde backbone (CH₃CHO) modified by the substitution of a hydrogen atom on the α-carbon with a trimethylsilyl group (–Si(CH₃)₃). This substitution introduces significant steric bulk and electron-donating effects, which influence the compound’s reactivity .
Synthesis and Manufacturing Approaches
The synthesis of 2-(trimethylsilyl)acetaldehyde typically involves silylation reactions that introduce the TMS group to acetaldehyde derivatives. One common method utilizes trimethylsilyl chloride (TMSCl) as the silylating agent, with a base such as triethylamine to scavenge hydrochloric acid byproducts:
This reaction proceeds via nucleophilic substitution at the α-carbon of acetaldehyde . Alternative routes include hydroformylation of trimethylsilylacetylene or cross-coupling reactions employing palladium catalysts, though these methods are less commonly reported in the literature .
Recent advancements in gold(I)-catalyzed homologation, as demonstrated in the synthesis of 2-aryl acetaldehydes, suggest potential adaptations for producing silylated variants. For instance, Au(I) complexes react with aldehydes and trimethylsilyl diazomethane (TMSCHN₂) to form homologated products, though direct applications to 2-(trimethylsilyl)acetaldehyde remain speculative .
Reactivity and Functional Transformations
The reactivity of 2-(trimethylsilyl)acetaldehyde is governed by the interplay between the aldehyde carbonyl and the TMS group. Key transformations include:
Nucleophilic Additions
The electron-donating TMS group stabilizes adjacent carbocations, facilitating nucleophilic attacks at the α-position. For example, Grignard reagents react selectively with the aldehyde carbonyl, while the TMS group remains intact:
This selectivity is critical in multi-step syntheses where temporary protection of reactive sites is required .
Oxidation and Reduction
The TMS group confers resistance to oxidation, allowing the aldehyde function to be selectively reduced without affecting the silicon moiety. Catalytic hydrogenation yields 2-(trimethylsilyl)ethanol, a valuable solvent and intermediate:
In contrast, non-silylated acetaldehyde is prone to over-oxidation to acetic acid under similar conditions .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
2-(Trimethylsilyl)acetaldehyde serves as a precursor to β-silyl alcohols and ketones, which are pivotal in constructing chiral centers for drug molecules. For instance, its use in asymmetric aldol reactions enables the production of enantiomerically pure compounds with applications in antiviral and anticancer therapies .
Materials Science
The compound’s volatility and thermal stability make it suitable for chemical vapor deposition (CVD) processes, where it acts as a silicon source in thin-film coatings. These coatings are integral to semiconductor manufacturing and hydrophobic surface treatments .
Comparative Analysis with Related Compounds
The table below contrasts 2-(trimethylsilyl)acetaldehyde with structurally analogous compounds:
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| Acetaldehyde | Lacks silicon; highly reactive carbonyl group | Prone to polymerization and oxidation |
| Trimethylsilylacetylene | Contains a carbon-silicon bond and triple bond | Participates in cycloaddition reactions |
| 3-(Trimethylsilyl)propanal | Longer carbon chain; similar silyl protection | Enhanced steric hindrance at β-position |
The TMS group in 2-(trimethylsilyl)acetaldehyde uniquely balances steric protection with electronic modulation, enabling controlled reactivity unattainable with conventional aldehydes .
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